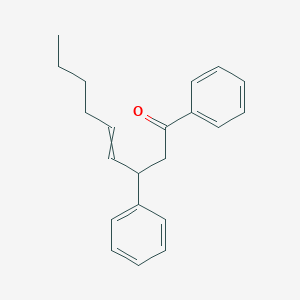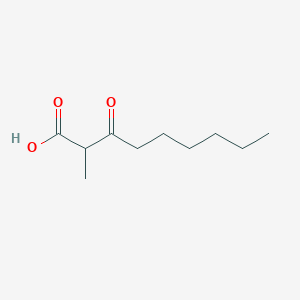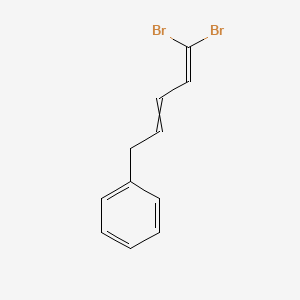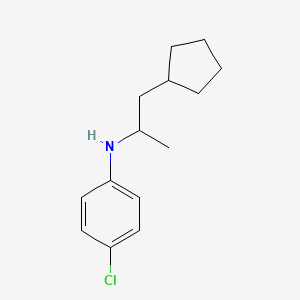
4-Chloro-N-(1-cyclopentylpropan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-(1-cyclopentylpropan-2-yl)aniline is a chemical compound with the molecular formula C14H20ClN It is an aniline derivative where the aniline nitrogen is substituted with a 1-cyclopentylpropan-2-yl group and the aromatic ring is substituted with a chlorine atom at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(1-cyclopentylpropan-2-yl)aniline typically involves the following steps:
Nitration of Chlorobenzene: Chlorobenzene is nitrated to form 4-nitrochlorobenzene.
Reduction: The nitro group of 4-nitrochlorobenzene is reduced to form 4-chloroaniline.
Alkylation: 4-chloroaniline is then alkylated with 1-cyclopentylpropan-2-yl halide under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by alkylation using continuous flow reactors to ensure efficient and consistent production.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-N-(1-cyclopentylpropan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aromatic ring or the alkyl side chain.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-N-(1-cyclopentylpropan-2-yl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-N-(1-cyclopentylpropan-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloroaniline: A simpler compound with a chlorine atom on the aromatic ring and an amino group.
4-Bromoaniline: Similar structure but with a bromine atom instead of chlorine.
4-Nitroaniline: Contains a nitro group instead of a chlorine atom.
Uniqueness
4-Chloro-N-(1-cyclopentylpropan-2-yl)aniline is unique due to the presence of the 1-cyclopentylpropan-2-yl group, which imparts distinct chemical and biological properties compared to simpler aniline derivatives .
Propiedades
Número CAS |
646026-99-5 |
|---|---|
Fórmula molecular |
C14H20ClN |
Peso molecular |
237.77 g/mol |
Nombre IUPAC |
4-chloro-N-(1-cyclopentylpropan-2-yl)aniline |
InChI |
InChI=1S/C14H20ClN/c1-11(10-12-4-2-3-5-12)16-14-8-6-13(15)7-9-14/h6-9,11-12,16H,2-5,10H2,1H3 |
Clave InChI |
OVMJIIFSRQOWHR-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1CCCC1)NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4'-Bromo-4-oxo[1,1'-biphenyl]-1(4H)-yl)oxy]acetaldehyde](/img/structure/B12595378.png)
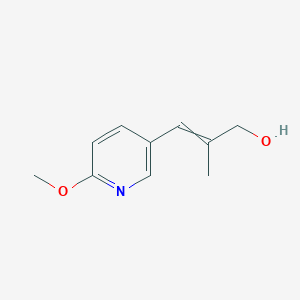
![N-[1-(tert-Butylsulfanyl)-3-oxobut-1-en-1-yl]acetamide](/img/structure/B12595382.png)

![4-[4-(Dimethylamino)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12595386.png)
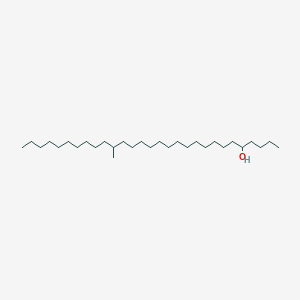
![(3R,4S)-3-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B12595400.png)
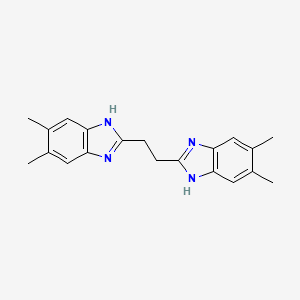
![N-{4-Bromo-2-[(hydroxyimino)(phenyl)methyl]phenyl}prop-2-enamide](/img/structure/B12595417.png)
![5-Isoquinolinesulfonamide, N-(3-aminopropyl)-N-[2-(2-thienyl)ethyl]-](/img/structure/B12595427.png)
![Pyrimidine, 2,4-diazido-5-(4-bromophenyl)-6-[4-(methylthio)phenyl]-](/img/structure/B12595432.png)
